

Application Notes and Protocols for the Analytical Method Development of Avilamycin

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Compound of Interest

Compound Name: Avilamycin C

Cat. No.: B1603780

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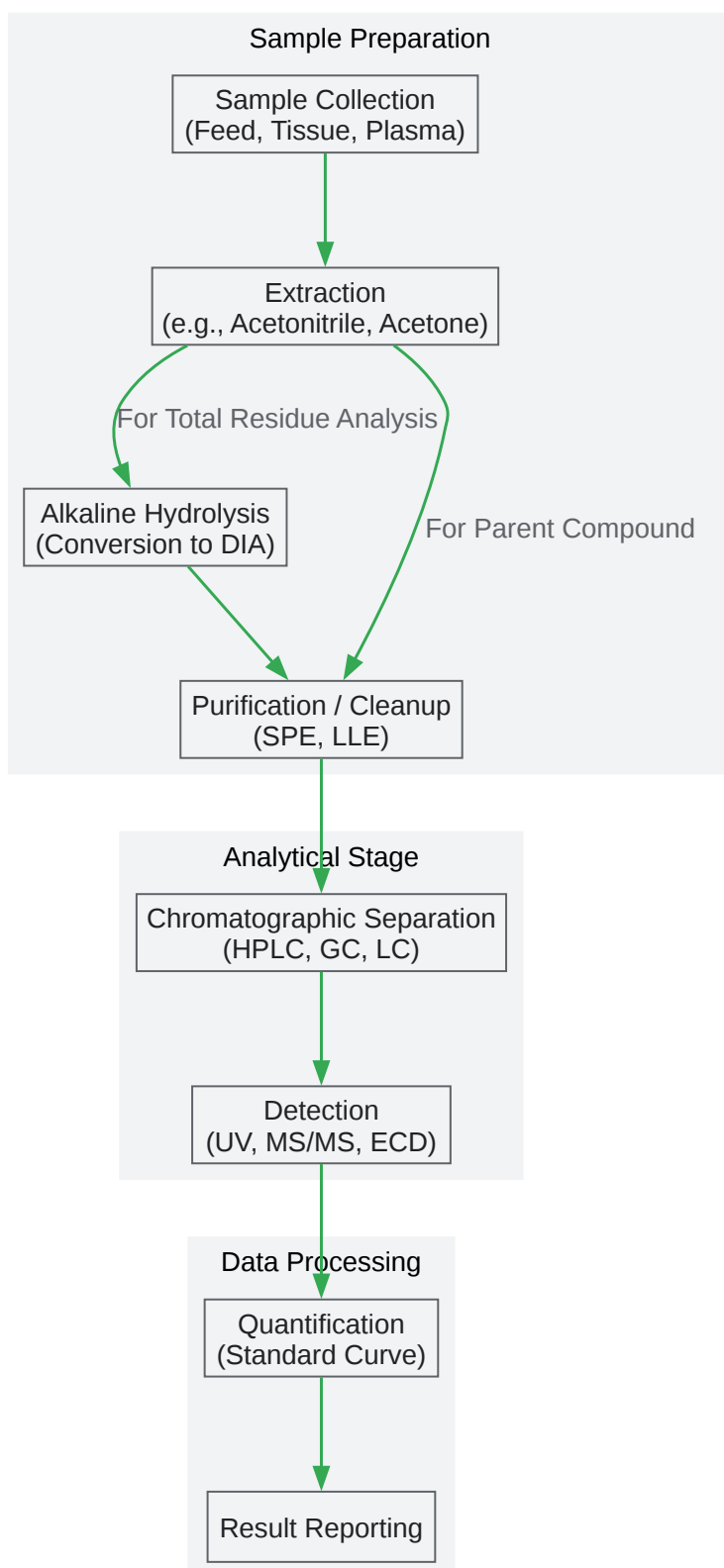
Introduction

Avilamycin is an orthosomycin antibiotic produced by *Streptomyces viridochromogenes*.^[1] It is utilized in veterinary medicine as a feed additive to manage bacterial enteric infections and promote growth in livestock such as pigs and chickens.^{[1][2]} The **avilamycin** complex consists of a major active component, avilamycin A, and at least 15 other minor factors.^{[1][3]} Due to its use in food-producing animals, robust and sensitive analytical methods are crucial for monitoring its levels in feed and ensuring that residues in animal tissues do not exceed established maximum residue limits (MRLs).^{[1][3]}

Avilamycin and its metabolites are often analyzed by converting them to a common marker residue, dichloroisoevernic acid (DIA), through alkaline hydrolysis.^{[1][3][4][5][6][7][8]} This approach allows for the determination of total avilamycin residues. This document provides detailed protocols for the analysis of avilamycin in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).

General Workflow for Avilamycin Analysis

The analytical process for determining **avilamycin** concentrations, particularly in complex matrices like animal tissues, typically involves several key stages from sample collection to final data analysis. The following diagram illustrates a generalized workflow.



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Caption: General workflow for avilamycin analysis.

Section 1: Analysis in Animal Feed

Protocol 1.1: HPLC Method for Avilamycin in Poultry Feed

This protocol details the extraction and analysis of avilamycin factors A and B from poultry feed using solid-phase extraction (SPE) for cleanup followed by reversed-phase HPLC for quantification.[\[9\]](#)

Experimental Protocol:

- Extraction:
 - Weigh a representative sample of ground poultry feed.
 - Add acetonitrile to the feed sample.
 - Shake vigorously to extract avilamycin from the feed matrix.[\[9\]](#)
 - Centrifuge the mixture and collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Use a normal-phase silica SPE cartridge.[\[9\]](#)
 - Condition the cartridge with an appropriate solvent.
 - Load the acetonitrile extract (supernatant) onto the SPE cartridge.
 - Wash the cartridge to remove interfering matrix components.
 - Elute the avilamycin factors from the cartridge using a suitable elution solvent.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
- HPLC Conditions:
 - Chromatographic Column: Reversed-phase C18 column (e.g., Agilent SB-Aq, 250 x 4.6 mm, 5 μ m).[\[10\]](#)

- Mobile Phase: A gradient of 10 nmol/L ammonium acetate (Phase A) and acetonitrile (Phase B).[\[10\]](#)
- Flow Rate: 0.5 mL/min.[\[11\]](#)
- Column Temperature: 30°C.[\[10\]](#)[\[11\]](#)
- Detection: UV detector at 290 nm.[\[10\]](#)
- Injection Volume: 35 µL.[\[11\]](#)
- Quantification:
 - Prepare standard solutions of avilamycin A and B of known concentrations.
 - Generate a standard curve by plotting peak area against concentration.
 - Calculate the concentration of avilamycin factors in the feed sample based on the standard curve.

Quantitative Data Summary:

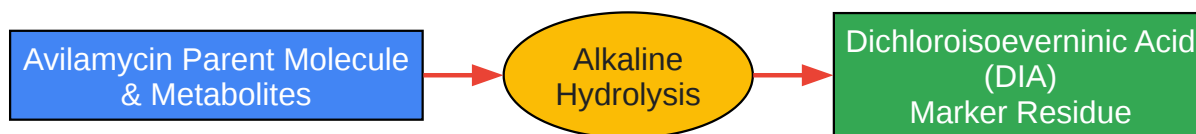
Parameter	Avilamycin A	Avilamycin B	Reference
Recovery	93.29% - 97.26%	Not specified	[9]
Precision (RSD)	1.1% - 3.4%	Not specified	[9]
Concentration Range in Feed	4.45 - 17.82 µg/g	0.80 - 3.18 µg/g	[9]

Section 2: Residue Analysis in Animal Tissues

For regulatory purposes, total avilamycin residues in animal tissues are determined by measuring the marker residue, dichloroisoevernic acid (DIA), after hydrolysis.[\[1\]](#)[\[7\]](#)

Conversion of Avilamycin to DIA

The core analytical strategy for total residue analysis involves the chemical conversion of all avilamycin-related compounds into a single, stable marker molecule, DIA. This simplifies quantification by eliminating the need to measure multiple parent compounds and metabolites.



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Caption: Hydrolysis of avilamycin to its marker residue DIA.

Protocol 2.1: LC-MS/MS Method for Total Avilamycin Residues (as DIA) in Porcine Tissues

This method provides a sensitive and reliable approach for determining total avilamycin residues in porcine muscle, fat, and liver by converting them to DIA followed by LC-MS/MS analysis.^{[1][7]}

Experimental Protocol:

- Sample Preparation and Hydrolysis:
 - Homogenize 10 g of tissue sample (muscle, fat, or liver).^[1]
 - Extract the analytes from the sample using acetone.^{[1][7]}
 - Perform alkaline hydrolysis to convert avilamycin and its metabolites to DIA.^{[1][7]}
- Cleanup:
 - Partition the hydrolysate into ethyl acetate.^{[1][7]}
 - Perform further cleanup steps as necessary to reduce matrix effects.^[6] This may involve liquid-liquid extraction and/or solid-phase extraction.^[6]
 - Evaporate the final extract and reconstitute in a suitable solvent for LC-MS/MS injection.
- LC-MS/MS Conditions:

- LC System: A standard HPLC or UHPLC system.
- Chromatographic Column: C18 column.[5]
- Mobile Phase: Gradient elution using solvents like methanol, acetonitrile, water, and additives like formic acid or ammonium acetate.[1]
- Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DIA.
- Detection: Selective Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to DIA.
- Quantification:
 - Use an isotope-labeled internal standard (e.g., dichloroisoevertinic acid-d6) to compensate for matrix effects and improve accuracy.[6]
 - Create a matrix-matched calibration curve for accurate quantification.[6]

Protocol 2.2: GC Method for Total Avilamycin Residues (as DIA) in Pig Tissues

This protocol describes a gas chromatography method for determining total avilamycin residues in various pig tissues.[4]

Experimental Protocol:

- Sample Preparation and Hydrolysis:
 - Homogenize the tissue sample (fat, liver, kidney, muscle).
 - Perform alkaline hydrolysis to convert all avilamycin-related residues to DIA.[4]
- Extraction and Derivatization:
 - Clean up the hydrolysate by partitioning with chloroform.[4]
 - Acidify the aqueous phase and partition the DIA into methylene chloride.[4]

- Methylate the DIA to form 3,5-dichloro-4,6-dimethoxy-2-methylbenzoic acid methyl ester. This derivatization step is necessary to make the analyte volatile for GC analysis.[4]
- Cleanup:
 - Clean up the methylated product using a silica gel column.[4]
- GC Conditions:
 - GC System: A gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like the DIA derivative.[4]
 - Column: A suitable capillary column for separating the derivatized analyte.
 - Carrier Gas: Nitrogen or Helium.
 - Temperatures: Optimized injector, column, and detector temperatures.
- Quantification:
 - Prepare a calibration curve using derivatized DIA standards.
 - Quantify the sample based on the peak area relative to the calibration curve.

Quantitative Data Summary for Tissue Analysis:

Method	Matrix	Recovery	RSD	LOQ / Sensitivity	Reference
LC-MS/MS	Porcine Tissues	100% - 108%	<6%	Validated at 0.01 mg/kg	[1][7]
LC-MS/MS	Poultry/Porcine Muscle	94% - 106%	≤11%	2.4 - 8.3 µg/kg	[6]
GC-ECD	Pig Tissues	85.4% (overall avg)	9.1%	0.1 mg/kg	[4]

Section 3: Analysis in Biological Fluids

Protocol 3.1: HPLC Method for Avilamycin in Swine Plasma and Ileal Content

This protocol is designed for pharmacokinetic studies, measuring the concentration of the parent **avilamycin** compound in plasma and intestinal contents.[\[10\]](#)

Experimental Protocol:

- Extraction from Plasma:
 - Extract plasma samples twice with acetonitrile.[\[10\]](#)
 - Centrifuge and combine the supernatants.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- Extraction from Ileal Content:
 - Extract ileal content samples twice with acetone.[\[10\]](#)
 - Add a 10% NaCl solution and perform a liquid-liquid extraction with methylene chloride.[\[10\]](#)
 - Dry the organic phase under nitrogen at 50°C.[\[10\]](#)
 - Dissolve the residue in chloroform.[\[10\]](#)
 - Perform a cleanup step using a column, eluting with a chloroform:acetone mixture.[\[10\]](#)
- HPLC Conditions:
 - Column: Agilent SB-Aq, 250 × 4.6 mm, 5-μm.[\[10\]](#)
 - Mobile Phase: 10 nmol/L ammonium acetate (A) and acetonitrile (B).[\[10\]](#)
 - Detection: UV at 290 nm.[\[10\]](#)
 - Column Temperature: 30°C.[\[10\]](#)

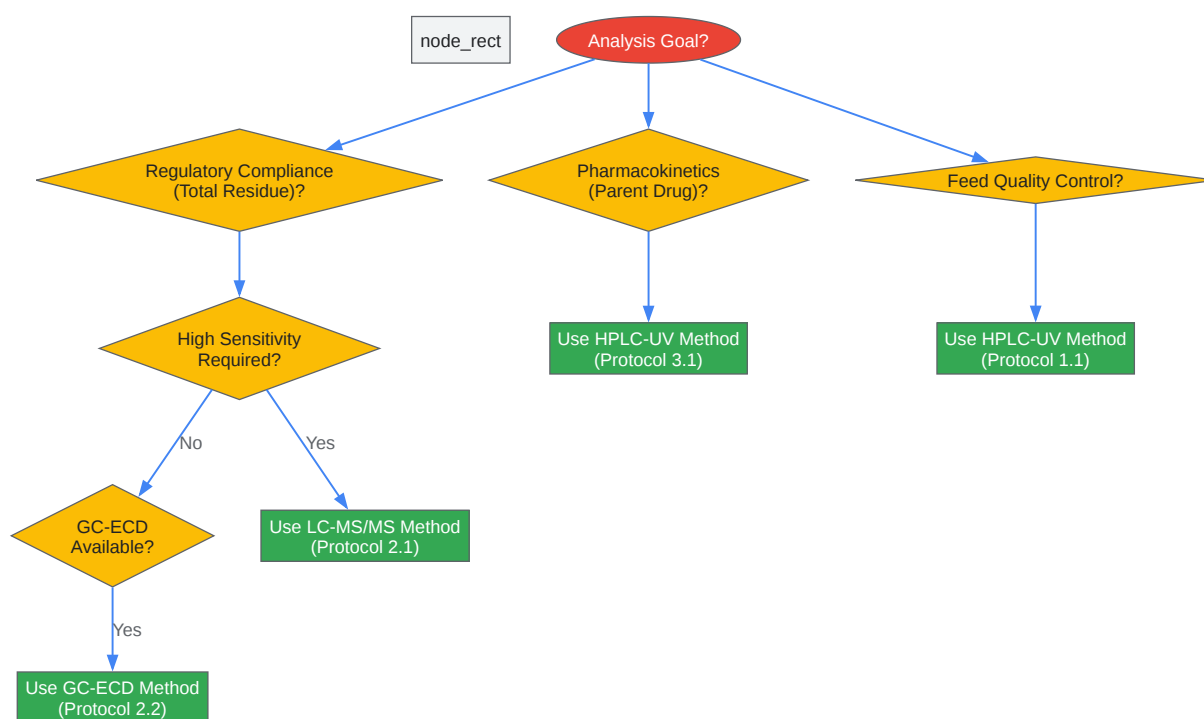
- Quantification:
 - A standard curve is established in the range of 0.1–20 µg/ml ($R^2 = 0.9997$).[\[10\]](#)

Quantitative Data Summary for Biological Fluids:

Matrix	LOD	LOQ	Linearity Range	Reference
Plasma	0.05 µg/ml	0.1 µg/ml	0.1 - 20 µg/ml	[10]
Ileal Content	0.08 µg/ml	0.1 µg/ml	0.1 - 20 µg/ml	[10]

Method Selection Logic

Choosing the appropriate analytical method depends on the objective of the study, the required sensitivity, and the available instrumentation. The following diagram provides a decision-making framework.



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Caption: Decision tree for selecting an analytical method.

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